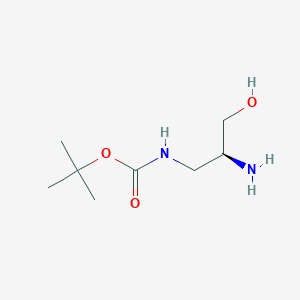

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate

Description

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate (CAS: 853944-08-8) is a chiral carbamate derivative with the molecular formula C₈H₁₈N₂O₃ and a molecular weight of 190.24 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-3-hydroxypropyl backbone. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, owing to its stereochemical specificity and functional versatility. Storage recommendations include protection from light, inert atmosphere, and refrigeration (2–8°C) to maintain stability . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCLLZTTRWASL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of (S)-2-amino-3-hydroxypropylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Employed in the synthesis of peptides and proteins.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. It may also participate in hydrogen bonding and other interactions that influence its reactivity and stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

Backbone Modifications: The primary compound has a linear 2-amino-3-hydroxypropyl chain, enabling hydrogen bonding and solubility in polar solvents. Cyclopropane-containing analogs (e.g., tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate) introduce steric constraints, which may influence conformational stability in drug design .

Diphenylpropanol derivatives (e.g., CAS: 155836-47-8) feature bulky aromatic groups, likely reducing metabolic clearance rates in biological systems .

Safety Profiles: Both the primary compound and (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate share hazards related to oral toxicity and irritation (H302, H315, H319, H335), suggesting common risks in handling carbamates . Diphenylpropanol analogs lack acute oral toxicity warnings (H302) but retain irritant hazards, possibly due to lower bioavailability from increased molecular weight .

Activité Biologique

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate, with the molecular formula C₈H₁₈N₂O₃ and a molecular weight of 190.24 g/mol, is a carbamate compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a hydroxypropyl moiety, which contribute to its unique chemical properties. Its structure allows for high gastrointestinal absorption, making it a candidate for therapeutic applications in pharmaceuticals and biochemistry.

Research indicates that (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate may interact with various biological targets, particularly enzymes and receptors. Preliminary studies suggest favorable binding affinities, although comprehensive studies are still required to elucidate the exact mechanisms involved.

Pharmacological Studies

- Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity towards certain enzymes, which may play a role in metabolic pathways.

- Therapeutic Potential : Its structural features enable it to serve as an intermediate in the synthesis of biologically active molecules, contributing to medicinal chemistry and drug discovery efforts.

Case Studies

- In Vivo Studies : In a study assessing the compound's effects on glucose metabolism in diet-induced obesity models, it was found that administration led to improved insulin sensitivity and reduced glucose levels .

- Cytotoxicity Evaluation : In vitro assays have demonstrated that certain derivatives of this compound can induce cell death in cancer cell lines, suggesting potential anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate, a comparison with structurally similar compounds is provided below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.